molecular formula C18H19ClN4O B606728 Clozapine N-oxide CAS No. 34233-69-7

Clozapine N-oxide

Katalognummer: B606728
CAS-Nummer: 34233-69-7
Molekulargewicht: 342.8 g/mol
InChI-Schlüssel: OGUCZBIQSYYWEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clozapine N-oxide is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADD) receptors. Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine, which can bind to various serotonergic, dopaminergic, and adrenergic receptors within the brain .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clozapin-N-oxid kann durch einen einfachen Oxidationsprozess aus Clozapin synthetisiert werden. Die Herstellung beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure unter kontrollierten Bedingungen. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt .

Industrielle Produktionsmethoden: Für die großtechnische Produktion wird Clozapin-N-oxid durch Extraktion von Clozapin aus handelsüblichen Tabletten gefolgt von dessen Oxidation hergestellt. Diese Methode stellt die Verfügbarkeit großer Mengen an Clozapin-N-oxid sicher, die für umfangreiche Forschungsanwendungen geeignet sind .

Analyse Chemischer Reaktionen

Oxidation with Oxone®

  • Reagents : Clozapine, Oxone® (2KHSO₅·KHSO₄·K₂SO₄), methanol, water.
  • Yield : 97% (4.46 g from 4.5 g clozapine).
  • Procedure : Clozapine is oxidized under mild conditions, followed by silica gel chromatography and crystallization from ethanol .

Alternative Oxidizing Agents

  • mCPBA (meta-chloroperbenzoic acid) : Historically used, yielding 86–94% CNO .
  • Hydrogen peroxide : Lower efficiency compared to mCPBA and Oxone® .

Metabolic Reactions of CNO

CNO undergoes significant reverse metabolism to clozapine and N-desmethylclozapine (NDMC) in vivo, impacting its pharmacological profile.

Back-Conversion to Clozapine

SpeciesCNO DosePlasma Clozapine (Peak)Clozapine/CNO RatioSource
Rat10 mg/kg256.73 ± 214.56 ng/mL7.5% at 30 min
Mouse10 mg/kg45.9 ng/mL7.4% at 30 min
Monkey10 mg/kg49.26 ng/mL3–5% (CNO-DMSO)
  • Mechanism : Reductive metabolism converts CNO to clozapine, which is further metabolized to NDMC via oxidative N-demethylation .
  • Key Finding : Clozapine levels after CNO administration exceed those from direct clozapine dosing (1.25 mg/kg clozapine → 10.63 ng/mL in rats vs. 256.73 ng/mL from CNO) .

NDMC Formation

MatrixNDMC/Clozapine Ratio (60 min post-CNO)
Rat3.6%
Mouse136.5 ng/mL (30 min)
Monkey81.93 ng·h/mL (AUC, 10 mg/kg)
  • NDMC contributes to off-target receptor binding, including dopamine and serotonin receptors .

Formulation-Dependent Stability

CNO’s chemical stability and metabolic fate vary with formulation:

ParameterCNO-DMSOCNO-HCl
Bioavailability Lower6–7× higher
Clozapine Conversion 3–5% clozapine/CNO0.5–1.5% clozapine/CNO
Plasma CNO 2528.00 ng/mL (10 mg/kg)7374.13 nM (10 mg/kg)
  • CNO-HCl reduces unintended clozapine exposure, improving experimental specificity .

Forward Conversion of Clozapine to CNO

A minor pathway occurs in plasma:

  • Clozapine → CNO : 1.1% conversion observed 15 minutes post-clozapine administration in rats .
  • No detectable CNO in brain tissue, suggesting CNS-specific stability .

Salt Formation and Crystallography

CNO forms stable salts with hydrochloric and hydrobromic acids:

  • CNO·HCl Hemihydrochloride : Crystallizes as (CNO)₂·HCl in tetragonal symmetry (space group I4/m) .
  • Hydrogen Bonding : Strong O—H⋯O interactions (2.434 Å) and N—H⋯Cl bonds stabilize the structure .
  • CNO·HBr : Synthesized via HBr addition, yielding a yellow solid (89% recovery) .

Analytical Characterization

  • ¹H NMR (CD₃OD) : δ 3.17–3.86 (protons on piperazine), 6.81–7.60 (aromatic protons) .
  • Melting Point : 235–237°C (EtOH solvate) .

Key Implications for Research

  • DREADD Studies : CNO’s conversion to clozapine necessitates DREADD-free control groups to isolate off-target effects .
  • Dosing Considerations : Higher CNO doses (e.g., 10 mg/kg) produce clozapine levels sufficient to activate endogenous receptors .
  • Formulation Choice : CNO-HCl minimizes clozapine exposure, enhancing experimental validity .

Wissenschaftliche Forschungsanwendungen

Chemogenetics and DREADDs

Overview of DREADDs
DREADDs are engineered G-protein-coupled receptors that can be selectively activated by specific ligands, such as CNO. This allows researchers to manipulate neuronal activity in a controlled manner to study various physiological and behavioral outcomes.

Behavioral Effects
Recent studies have demonstrated that administration of CNO can produce significant behavioral effects. For instance, a study reported that a dose of 1 mg/kg CNO reduced the acoustic startle reflex in rodents without affecting prepulse inhibition, highlighting its potential use in studying sensorimotor gating mechanisms .

Pharmacokinetics and Metabolism
CNO is known to undergo reversible metabolism back to clozapine, which raises important considerations for experimental design. For example, a study showed that when administered at doses typically used for DREADD activation, CNO could produce clozapine-like effects, necessitating careful control measures in experiments .

Clinical Research Applications

Schizophrenia Studies
CNO has been used in clinical research to better understand schizophrenia and its treatment. A pharmacokinetic study involving healthy male participants indicated that CNO could be interconverted with clozapine, providing insights into its therapeutic implications .

Neuroplasticity Research
Research utilizing synaptoneurosomes has identified how CNO influences neuroplasticity. In one study, the effects of various mood stabilizers were assessed alongside CNO to observe changes in protein phosphorylation associated with neuroplasticity .

Sleep Modulation

Effects on Sleep Patterns
CNO has also been investigated for its role in sleep modulation. A comparative study found that CNO administration affected sleep patterns similarly to another chemogenetic actuator, indicating its potential utility in sleep research .

Case Studies and Experimental Findings

Study Application Findings
Armbruster et al., 2007DREADDs ActivationEstablished CNO as a selective ligand for DREADDs
Manvich et al., 2018Pharmacological EffectsDemonstrated conversion of CNO to clozapine with behavioral implications
Gomez et al., 2017Neurotransmitter InteractionFound off-target binding effects of CNO impacting neurotransmitter receptors

Considerations for Future Research

As research continues to expand on the applications of CNO, several considerations must be addressed:

  • Dosage Variability: The effects of CNO can vary significantly based on dosage, necessitating standardized dosing protocols across studies.
  • Control Groups: The importance of including control groups that do not express DREADDs but receive CNO is critical for accurate interpretation of results .
  • Metabolic Pathways: Understanding the metabolic pathways involving CNO and its conversion to clozapine is essential for clarifying its pharmacological profile and potential side effects.

Wirkmechanismus

Clozapine N-oxide exerts its effects by binding to DREADD receptors, which are genetically engineered to respond exclusively to this compound. Upon binding, it activates G-protein-coupled signaling pathways, leading to various cellular responses. In peripheral tissues, this compound is metabolized to clozapine, which can bind to serotonergic, dopaminergic, and adrenergic receptors, influencing neurotransmission and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

Clozapin-N-oxid ist einzigartig aufgrund seiner Fähigkeit, DREADD-Rezeptoren selektiv zu aktivieren. Zu den ähnlichen Verbindungen gehören:

Diese Verbindungen bieten unterschiedliche Vorteile in Bezug auf Rezeptoraffinität, Kinetik und Inertheit, was Clozapin-N-oxid zu einem wertvollen Werkzeug in bestimmten Forschungskontexten macht.

Biologische Aktivität

Clozapine N-oxide (CNO) is a synthetic compound primarily known for its role as a ligand in chemogenetics, specifically in the activation of designer receptors exclusively activated by designer drugs (DREADDs). This article explores the biological activity of CNO, focusing on its pharmacokinetics, receptor interactions, and implications in various experimental models.

Overview of this compound

CNO is a metabolite of clozapine, an atypical antipsychotic medication. It serves as a selective agonist for engineered muscarinic receptors (hM3Dq and hM4Di), allowing researchers to manipulate neuronal activity in vivo and in vitro. This property has made CNO a crucial tool in neuroscience for studying neuronal circuits and behavior.

Pharmacokinetics

The pharmacokinetic profile of CNO reveals significant insights into its metabolism and bioavailability. Studies indicate that CNO is rapidly converted to clozapine upon administration, which can lead to confounding effects in experimental settings.

Key Findings on Pharmacokinetics

  • Clearance Rates : The mean total clearances for clozapine and CNO were found to be 28.45 L/hr and 45.30 L/hr, respectively, indicating that CNO is cleared more rapidly than clozapine .
  • Plasma Concentrations : When administered, plasma concentrations of CNO peaked at approximately 623.7 ng/ml within 30 minutes but decreased significantly over time . In contrast, clozapine levels increased following CNO administration, highlighting the reverse metabolism from CNO to clozapine .
CompoundPeak Plasma Concentration (ng/ml)Time to Peak (min)Clearance Rate (L/hr)
Clozapine28.1 ± 8.91228.45
This compound623.7 ± 114.13045.30

Biological Activity

CNO's biological activity is primarily mediated through its action on DREADD receptors, influencing various physiological responses.

Effects on Neuronal Activity

  • Inhibition of Neuronal Activity : CNO has been shown to silence hippocampal neurons expressing hM4Di DREADDs in vitro, demonstrating its potential for controlling neuronal excitability .
  • Behavioral Modulation : In vivo studies indicate that CNO can inhibit locomotor activity and short-term memory retrieval in mice expressing hM3Dq and hM4Di DREADDs . Additionally, it induces heat and mechanical hypersensitivity in specific neuronal populations .

Case Studies and Experimental Findings

Several studies have investigated the effects of CNO on behavior and physiology:

  • Locomotor Activity : A study demonstrated that administration of CNO significantly reduced locomotor activity in mice expressing hM3Dq DREADDs, suggesting its potential use in studying movement disorders .
  • Memory Retrieval : Research indicated that CNO administration inhibited short-term memory retrieval in mice with activated hM4Di receptors, providing insights into its effects on cognitive functions .
  • Pain Sensitivity : In models expressing enkephalinergic neurons, CNO was found to induce hypersensitivity to mechanical stimuli, highlighting its role in pain pathways .

Off-Target Effects and Considerations

Recent findings have raised concerns regarding the off-target effects of CNO due to its conversion to clozapine and other metabolites:

  • Alternative Target Binding : Studies have shown that at concentrations required for DREADD activation, CNO can bind to various endogenous G-protein coupled receptors (GPCRs), potentially leading to unintended physiological effects .
  • Behavioral Effects Similar to Clozapine : The behavioral effects observed with CNO may closely resemble those induced by clozapine itself, complicating the interpretation of results from experiments utilizing DREADDs .

Eigenschaften

IUPAC Name

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUCZBIQSYYWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50955778
Record name Clozapine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34233-69-7
Record name Clozapine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34233-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clozapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034233697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clozapine N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clozapine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50955778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clozapine N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOZAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZA8BK588J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary application of clozapine N-oxide (CNO) in neuroscience research?

A1: this compound is widely used as a ligand for chemogenetic tools like DREADDs, which are engineered G protein-coupled receptors (GPCRs). These receptors are designed to be selectively activated by CNO, allowing researchers to remotely modulate neuronal activity in vivo. [, ]

Q2: How do DREADDs work and what are the two main types?

A2: DREADDs are engineered to be unresponsive to their natural ligands but are selectively activated by the otherwise inert CNO. There are two main types: hM3Dq, which activates neuronal firing, and hM4Di, which inhibits neuronal firing. []

Q3: What is the potential issue with using CNO in DREADD experiments?

A3: While CNO is considered pharmacologically inert, research indicates that it can be metabolized into clozapine and N-desmethylclozapine in vivo. These metabolites are biologically active, particularly at dopaminergic and serotonergic receptors, and their presence can confound the interpretation of DREADD experiments. [, , ]

Q4: What strategies can mitigate the confounding effects of CNO metabolism in DREADD experiments?

A4: Including a CNO-only, DREADD-free control group is crucial to discern the effects of CNO metabolism from those of DREADD activation. [, ] Additionally, exploring alternative DREADD ligands with reduced metabolism or off-target effects is an active area of research. []

Q5: What are the major metabolic pathways of clozapine in humans?

A5: Clozapine is primarily metabolized via N-demethylation to form N-desmethylclozapine (norclozapine), and N-oxidation to form this compound. [, , ]

Q6: Which enzymes are primarily involved in the metabolism of clozapine?

A6: While several cytochrome P450 enzymes contribute to clozapine metabolism, CYP1A2 plays a major role in its clearance and N-demethylation. CYP3A4 is significantly involved in the bioactivation of clozapine to reactive metabolites. [, ] Flavin-containing monooxygenase (FMO) is the primary enzyme responsible for the N-oxidation of clozapine in the brain. []

Q7: How do smoking and certain medications affect clozapine metabolism?

A7: Smoking induces CYP1A2 activity, leading to lower plasma clozapine levels in smokers compared to non-smokers. [, ] Co-administration of clozapine with drugs like fluvoxamine and paroxetine, which inhibit CYP1A2 and CYP2D6, respectively, can significantly increase clozapine plasma concentrations, necessitating dosage adjustments. [, , , ]

Q8: How do the pharmacokinetic properties of this compound differ from clozapine?

A8: this compound exhibits a higher plasma protein binding compared to clozapine, resulting in a lower unbound fraction. [] It undergoes extensive renal clearance, primarily through tubular secretion, contrasting with the significant reabsorption of clozapine in the renal tubules. []

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C18H19ClN4O, and its molecular weight is 346.83 g/mol. []

Q10: What is unique about the crystal structure of this compound hemihydrochloride?

A10: this compound hemihydrochloride forms a unique hydrogen-bond-linked poly[n]catenane structure in its crystal form. This structure arises from the loss of half an equivalent of HCl during recrystallization, leading to an infinite chain-like arrangement. []

Q11: Does this compound possess oxidant properties?

A11: Research suggests that this compound can act as an oxidant in specific chemical reactions. For instance, it can replace N-methylmorpholine N-oxide (NMO) in osmium tetroxide-catalyzed dihydroxylation and tetrapropylammonium perruthenate-catalyzed oxidation reactions, albeit with varying efficiencies. []

Q12: What is a serious side effect associated with clozapine treatment?

A12: Clozapine is associated with a risk of agranulocytosis, a life-threatening condition characterized by a severe drop in neutrophil count. [, , ]

Q13: What is the proposed mechanism for clozapine-induced agranulocytosis?

A13: While the exact mechanism remains unclear, evidence suggests that bioactivation of clozapine to a reactive nitrenium ion metabolite may play a role. This reactive metabolite can covalently bind to cellular proteins and DNA, potentially triggering immune-mediated destruction of neutrophils. [, , ]

Q14: Does clozapine or its metabolites exhibit direct toxicity towards bone marrow stromal cells?

A14: Studies indicate that clozapine, N-desmethylclozapine, and this compound do not directly affect the viability of human bone marrow stromal cells in vitro, suggesting that their potential contribution to agranulocytosis may involve alternative mechanisms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.